N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c1-2-3-4-7(14)10-8-11-12-9-13(8)5-6-15-9/h2-6H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXBACLKCIMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C2N1CCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of dibenzoylacetylene with appropriate triazole and thiazole precursors in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: It serves as a scaffold for designing enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to various biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolo-thiazole/thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Pharmacokinetic and Physicochemical Properties
- Solubility : Thiazine-based derivatives (e.g., ) exhibit higher aqueous solubility than thiazole/thiadiazole analogs due to reduced ring strain and increased hydrogen bonding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from precursors like acetylated pyrazoles or thiadiazoles. Key steps include:
- Cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux (e.g., ethanol or n-butanol) .
- Thiolation or alkylation reactions using CS₂ or alkyl halides in basic media (KOH/NaOH) .
- Optimization parameters: Temperature (70–100°C), reaction time (4–8 hours), and solvent polarity. For example, microwave-assisted synthesis reduces reaction time by 40% compared to classical methods .
- Validation : Monitor reaction progress via TLC (CHCl₃:MeOH = 95:5) and confirm purity using HPLC (>95%) .
Q. How can structural characterization of this compound be performed to ensure accuracy?
- Techniques :
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 470.544) .
- Cross-verification : Compare spectral data with computational models (e.g., Gaussian09) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Candida albicans (ATCC 10231) and Staphylococcus aureus (ATCC 25923) .
- Enzyme Inhibition : Test against 14α-demethylase (CYP51) via UV-Vis spectroscopy (IC₅₀ calculations) .
- Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with fungal CYP51?
- Protocol :
Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and remove water/ligands.
Ligand Preparation : Optimize compound geometry using Avogadro and assign charges (AM1-BCC).
Docking : Use AutoDock Vina with grid parameters centered on the heme cofactor (grid size: 20×20×20 Å).
- Key Metrics : Binding energy (ΔG ≤ -8.0 kcal/mol indicates strong affinity) and hydrogen bonding with Tyr118 or Gly307 .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in MIC values may arise from:
- Strain Variability : Use standardized strains (CLSI guidelines) .
- Solubility Limits : Pre-dissolve compounds in DMSO (≤1% v/v) and validate via dynamic light scattering .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Approaches :
- Salt Formation : Synthesize sodium/potassium salts of carboxylic acid derivatives (e.g., 6,7-dihydro-5H-thiadiazine-7-carboxylates) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) .
- Nanoparticulate Formulation : Use PLGA nanoparticles (particle size <200 nm, PDI <0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
